molecular formula C7H8ClF3N2 B042243 3-(Trifluoromethyl)phenylhydrazine Hydrochloride CAS No. 3107-33-3

3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Cat. No. B042243
CAS RN: 3107-33-3
M. Wt: 212.6 g/mol
InChI Key: XVVBLYYGZHLQDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenylhydrazine derivatives involves multi-component reactions or direct condensation methods. For instance, a general approach to synthesize 5-substituted 3-trifluoromethyl-1,2,4-triazoles includes a three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines, demonstrating the versatility and efficiency of synthesizing trifluoromethylated nitrogen-containing heterocycles (Funabiki et al., 1999). Similarly, metal-free synthesis methods have been developed for constructing 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, highlighting a broad substrate scope and high efficiency (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds often features a planar conformation for the core rings, with substituents influencing the overall geometry. The structure of dithiatriazine derivatives, for example, provides insight into the molecular arrangement and electronic structure of related compounds, showing cofacial arrangements and mutual inclinations of planar segments (Boere et al., 1985).

Chemical Reactions and Properties

3-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various chemical reactions, leading to a wide range of derivatives. These reactions include cyclizations with N-acyl-S-methylisothioureas to produce triazoles with significant biological activity (Chen et al., 2001) and heterocyclizations with 3-trifluoroacetyllactams, yielding trifluoromethylpyrazoles or zwitterionic salts through ring-opening and closure mechanisms (Bouillon et al., 1995).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

Future Directions

3-Trifluoromethylphenylhydrazine Hydrochloride is used as an intermediate in the synthesis of pharmaceutical compounds including inhibitors and anticancer agents . It is used in the synthesis of isosteviol-fused pyrazolines and pyrazoles as potential anticancer agents . This suggests that it may have future applications in the development of new pharmaceuticals.

Relevant Papers The relevant papers for 3-(Trifluoromethyl)phenylhydrazine Hydrochloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVBLYYGZHLQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369838
Record name 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
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Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylhydrazine Hydrochloride

CAS RN

3107-33-3
Record name Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name NSC 269918
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Record name 3107-33-3
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Record name 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
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Record name [3-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
Sustained vascular smooth muscle hypercontractility promotes hypertension and cardiovascular disease. The etiology of hypercontractility is not completely understood. New …
Number of citations: 20 www.cell.com
DV Kurandina, EV Eliseenkov, PV Ilyin, VP Boyarskiy - Tetrahedron, 2014 - Elsevier
An efficient and convenient method for the synthesis of aryl hydrazines has been developed via copper-catalyzed cross-coupling of aryl bromides and hydrazine with a readily …
Number of citations: 17 www.sciencedirect.com

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